molecular formula C11H17NO2S B7593530 N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide

N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide

Cat. No. B7593530
M. Wt: 227.33 g/mol
InChI Key: FOAKDOOVFIPLJZ-UHFFFAOYSA-N
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Description

N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMSO2-GABA or DMSO2-γ-aminobutyric acid. This compound is a derivative of gamma-aminobutyric acid (GABA) and is known to have potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide is not fully understood. However, it is believed to act as a N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide analog, binding to N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide receptors in the brain and enhancing N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamideergic transmission. This leads to the inhibition of neuronal excitability, resulting in the observed anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to increase N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide levels in the brain, leading to the observed anxiolytic and anticonvulsant effects. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, making it a potential treatment for oxidative stress and inflammation-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide for lab experiments is its specificity for N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamideergic transmission. This allows researchers to study the effects of N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamideergic transmission on various physiological processes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide. One potential direction is to further investigate its neuroprotective properties and potential therapeutic applications for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, more research is needed to develop more efficient and effective synthesis methods for this compound.

Synthesis Methods

The synthesis of N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide is a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 2,6-dimethylbenzyl chloride with sodium methoxide in methanol to form the corresponding methoxy derivative. The methoxy derivative is then reacted with methylsulfonyl chloride in the presence of triethylamine to form N-methylmethanesulfonamide. Finally, the N-methylmethanesulfonamide is reacted with sodium hydride and gamma-butyrolactone to form N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide.

Scientific Research Applications

N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential treatment for anxiety disorders and epilepsy. Additionally, it has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-9-6-5-7-10(2)11(9)8-12(3)15(4,13)14/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAKDOOVFIPLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide

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